molecular formula C10H9BrFNO B8174909 Azetidin-1-yl(2-bromo-3-fluorophenyl)methanone

Azetidin-1-yl(2-bromo-3-fluorophenyl)methanone

Cat. No.: B8174909
M. Wt: 258.09 g/mol
InChI Key: ZOPQRLCHVKWOAW-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-bromo-3-fluorophenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-1-yl(2-bromo-3-fluorophenyl)methanone typically involves the reaction of azetidine with 2-bromo-3-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Azetidin-1-yl(2-bromo-3-fluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azetidin-1-yl(2-bromo-3-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azetidin-1-yl(2-bromo-3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Uniqueness: Azetidin-1-yl(2-bromo-3-fluorophenyl)methanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and potential biological activity. The combination of azetidine and the substituted phenyl ring makes it a valuable compound for various synthetic and medicinal applications .

Properties

IUPAC Name

azetidin-1-yl-(2-bromo-3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-7(3-1-4-8(9)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPQRLCHVKWOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C(=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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